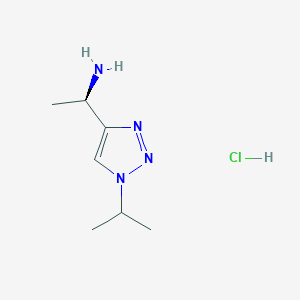

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

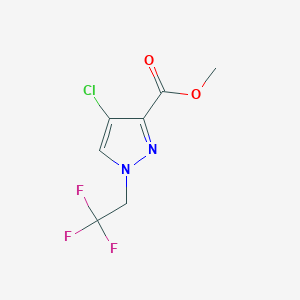

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride, also known as PTZ, is a chemical compound that has been widely used in scientific research for its unique properties. PTZ is a derivative of triazole, which is a five-membered heterocyclic compound consisting of three carbon atoms and two nitrogen atoms. PTZ is a white crystalline powder that is soluble in water and has a melting point of 143-146 °C.

Mechanism of Action

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride acts on the central nervous system by binding to the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride acts as a partial agonist at the GABA-A receptor, leading to an increase in neuronal excitability and the induction of seizures.

Biochemical and Physiological Effects:

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride-induced seizures are characterized by a variety of biochemical and physiological changes, including altered levels of neurotransmitters, changes in gene expression, and alterations in ion channel function. (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, as well as to alter the expression of genes involved in the regulation of ion channels.

Advantages and Limitations for Lab Experiments

The use of (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride in scientific research has several advantages, including its ability to induce seizures in animal models, its well-characterized mechanism of action, and its widespread use in the study of epilepsy. However, there are also limitations to the use of (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride, including the fact that it may not accurately reflect the pathophysiology of human epilepsy, and the potential for variability in the response to (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride-induced seizures between different animal models.

Future Directions

For the use of (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride in scientific research include the development of new animal models of epilepsy and the study of its potential applications in the study of other neurological disorders.

Synthesis Methods

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride can be synthesized through a variety of methods, including the reaction of 1-bromo-2-propanol with sodium azide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-bromo-2-propanol with sodium azide, followed by cyclization with triethylorthoformate.

Scientific Research Applications

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride has been widely used in scientific research as a convulsant agent to induce seizures in animal models. It is commonly used in the study of epilepsy, as well as in the evaluation of anticonvulsant drugs. (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride-induced seizures are characterized by behavioral and electrographic changes, making it a useful tool in the study of neurological disorders.

properties

IUPAC Name |

(1R)-1-(1-propan-2-yltriazol-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.ClH/c1-5(2)11-4-7(6(3)8)9-10-11;/h4-6H,8H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUXRAIPQYWIIB-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=N1)C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)

![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)

![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine](/img/structure/B2390310.png)

![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)

![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2390314.png)